molecular formula C14H14O2 B11890345 1-Methoxy-3-(phenoxymethyl)benzene

1-Methoxy-3-(phenoxymethyl)benzene

Cat. No.: B11890345
M. Wt: 214.26 g/mol
InChI Key: PEQHTFRPJFPOFM-UHFFFAOYSA-N
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Description

1-Methoxy-3-(phenoxymethyl)benzene is an organic compound with the molecular formula C14H14O2 It is a derivative of benzene, featuring a methoxy group (-OCH3) and a phenoxymethyl group (-CH2OPh) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-3-(phenoxymethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzyl chloride with phenol in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and advanced purification techniques are often employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3-(phenoxymethyl)benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution reactions such as nitration, sulfonation, and halogenation.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the phenoxymethyl group, leading to the formation of benzyl alcohol derivatives.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid.

    Halogenation: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) bromide.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

Major Products:

    Nitration: Nitro derivatives.

    Halogenation: Halogenated benzene derivatives.

    Oxidation: Quinones or other oxidized products.

    Reduction: Benzyl alcohol derivatives.

Scientific Research Applications

1-Methoxy-3-(phenoxymethyl)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.

Mechanism of Action

The mechanism of action of 1-Methoxy-3-(phenoxymethyl)benzene depends on its specific application. In electrophilic aromatic substitution reactions, the methoxy group donates electron density to the benzene ring, making it more reactive towards electrophiles. The phenoxymethyl group can also participate in various interactions, influencing the compound’s reactivity and properties.

Comparison with Similar Compounds

    1-Methoxy-3-methylbenzene: Similar structure but with a methyl group instead of a phenoxymethyl group.

    1-Methoxy-4-(phenoxymethyl)benzene: Similar structure but with the phenoxymethyl group in the para position.

    1-Methoxy-3-(methylthio)benzene: Similar structure but with a methylthio group instead of a phenoxymethyl group.

Uniqueness: 1-Methoxy-3-(phenoxymethyl)benzene is unique due to the presence of both methoxy and phenoxymethyl groups, which impart distinct chemical and physical properties. The combination of these groups influences the compound’s reactivity, making it suitable for specific applications in synthesis and research.

Biological Activity

1-Methoxy-3-(phenoxymethyl)benzene, also known as 1-Methoxy-3-phenoxybenzene, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its effects on various cell lines, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C13H12O2C_{13}H_{12}O_2 and features a methoxy group and a phenoxy group attached to a benzene ring. Its structure allows for interactions with biological systems that can lead to various pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. Research indicates that these compounds can induce apoptosis in cancer cell lines such as K562 (chronic myelogenous leukemia) and MOLT-4 (acute lymphoblastic leukemia). The mechanism involves the generation of reactive oxygen species (ROS), which plays a crucial role in triggering apoptotic pathways.

  • Cytotoxicity Studies : The cytotoxic effects were evaluated using the MTT assay across several cancer cell lines, including K562, PC3 (prostate cancer), SW620 (colon cancer), and Caki-1 (renal cancer). The results showed varying degrees of cytotoxicity with IC50 values indicating selective toxicity towards cancer cells while sparing healthy cells .
Cell Line IC50 Value (µM) Notes
K5625.0Selective toxicity
PC310.0Moderate activity
SW62020.0Lower sensitivity
Caki-115.0Notable effects

The biological activity of this compound is primarily attributed to its ability to induce apoptosis through mitochondrial pathways. Studies have demonstrated that exposure to this compound leads to:

  • Increased ROS production.
  • Activation of caspases (specifically caspases 3 and 7), which are critical mediators in the apoptotic process.
  • Disruption of mitochondrial membrane potential, facilitating the release of cytochrome c into the cytosol .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown moderate antimicrobial activity against various bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibition at certain concentrations.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Case Studies

Several case studies have investigated the efficacy of this compound in treating specific conditions:

  • Leukemia Treatment : A study involving K562 cells demonstrated that treatment with derivatives of this compound resulted in a significant reduction in cell viability, supporting its potential as a therapeutic agent for leukemia .
  • Infection Models : In vivo models have been utilized to assess the antimicrobial efficacy of this compound against infections caused by resistant bacterial strains, showing promising results that warrant further investigation .

Properties

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

1-methoxy-3-(phenoxymethyl)benzene

InChI

InChI=1S/C14H14O2/c1-15-14-9-5-6-12(10-14)11-16-13-7-3-2-4-8-13/h2-10H,11H2,1H3

InChI Key

PEQHTFRPJFPOFM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)COC2=CC=CC=C2

Origin of Product

United States

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